molecular formula C10H9ClN2O2 B6599635 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole CAS No. 1595874-50-2

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole

Cat. No.: B6599635
CAS No.: 1595874-50-2
M. Wt: 224.64 g/mol
InChI Key: MWKFCFRXGBCLOC-UHFFFAOYSA-N
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Description

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-chloro group and a 3-methoxyphenylmethyl group

Preparation Methods

The synthesis of 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methoxybenzyl hydrazide with 2-chlorobenzoyl chloride under acidic conditions to form the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole include other oxadiazole derivatives, such as:

  • 2-chloro-5-methoxyphenyl boronic acid
  • 2-chloro-5-methylphenylboronic acid
  • 2-chloro-3-methylpyridine-5-boronic acid

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications.

Properties

IUPAC Name

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFCFRXGBCLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NN=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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